REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[C:14]=3[O:21][CH2:22][CH3:23])[O:10][C:9](=O)[C:8]=2[CH:25]=1)([OH:3])=[O:2].[OH-].[NH4+:27]>[OH-].[Na+]>[C:1]([C:4]1[CH:25]=[C:8]2[C:7](=[CH:6][CH:5]=1)[N:12]=[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[C:14]=1[O:21][CH2:22][CH3:23])[NH:27][C:9]2=[O:10])([OH:3])=[O:2] |f:1.2,3.4|
|
Name
|
6-carboxy-2-(2'-ethoxy-3'-methoxy-phenyl)-4H-3,1-benzoxazin-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=CC2=C(C(OC(=N2)C2=C(C(=CC=C2)OC)OCC)=O)C1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After acidification with 4N HCl, the precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C2C(NC(=NC2=CC1)C1=C(C(=CC=C1)OC)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |